molecular formula C16H12ClF3N2O2 B2835587 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile CAS No. 338407-18-4

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile

Cat. No.: B2835587
CAS No.: 338407-18-4
M. Wt: 356.73
InChI Key: FPOQMLWYZCRFLL-UHFFFAOYSA-N
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Description

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile (CAS: 338407-18-4) is a substituted pyridine derivative with a molecular formula of C₁₆H₁₂ClF₃N₂O₂ and a molecular weight of 356.73 g/mol . The compound features:

  • A 3-chloro-5-(trifluoromethyl)pyridinyl core, which contributes to its electron-deficient aromatic system.
  • A 3,4-dimethoxyphenyl group attached to the acetonitrile moiety, enhancing lipophilicity and influencing steric interactions.
  • A nitrile (-CN) functional group, critical for reactivity in agrochemical and pharmaceutical intermediates .

This compound is primarily utilized as a key intermediate in synthesizing pesticides, such as fluopyram, a broad-spectrum fungicide . Its structural design balances electronic and steric effects, enabling selective interactions with biological targets.

Properties

IUPAC Name

2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(3,4-dimethoxyphenyl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClF3N2O2/c1-23-13-4-3-9(5-14(13)24-2)11(7-21)15-12(17)6-10(8-22-15)16(18,19)20/h3-6,8,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPOQMLWYZCRFLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(C#N)C2=C(C=C(C=N2)C(F)(F)F)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClF3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The chloro and trifluoromethyl groups on the pyridine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

    Substitution: Sodium methoxide (NaOMe) or other nucleophiles under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structurally analogous compounds share the 3-chloro-5-(trifluoromethyl)pyridinyl backbone but differ in the substituents on the acetonitrile group. Below is a detailed comparison:

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Physicochemical Properties
Target Compound : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile C₁₆H₁₂ClF₃N₂O₂ 356.73 3,4-Dimethoxyphenyl High lipophilicity (logP ~3.5 predicted); electron-donating methoxy groups enhance stability .
Analog 1 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-nitrophenyl)acetonitrile C₁₄H₈ClF₃N₃O₂ 350.68 4-Nitrophenyl Electron-withdrawing nitro group increases reactivity; lower logP (~2.8) .
Analog 2 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(2-thienyl)acetonitrile C₁₂H₇ClF₃N₂S 318.70 Thienyl (sulfur-containing) Increased polarity due to sulfur; potential for unique pharmacokinetic interactions .
Analog 3 : 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-[3-(trifluoromethyl)phenyl]acetamide C₁₅H₉ClF₆N₂O 382.69 3-(Trifluoromethyl)phenyl Higher molecular weight; amide group improves solubility in polar solvents .

Key Research Findings

Electronic Effects :

  • Methoxy groups in the target compound enhance π-π stacking interactions in enzyme binding pockets, improving pesticidal activity .
  • Nitro substituents in Analog 1 increase electrophilicity, favoring herbicidal action but reducing metabolic stability .

Solubility and Bioavailability :

  • The thienyl group in Analog 2 improves aqueous solubility compared to purely aromatic systems, aiding drug delivery .
  • The trifluoromethyl group in Analog 3 reduces oxidative degradation, prolonging half-life in field applications .

Toxicity and Safety: Haloxyfop derivatives (structurally related to Analog 1) are banned in some regions due to carcinogenicity in animal studies . The target compound’s intermediate status minimizes direct environmental exposure, but handling requires precautions due to nitrile toxicity .

Biological Activity

The compound 2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(3,4-dimethoxyphenyl)acetonitrile , with a CAS number of 658066-35-4, is a member of the pyridine family that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

  • Molecular Formula : C16H11ClF3N2
  • Molecular Weight : 396.715 g/mol
  • MDL Number : MFCD17166960

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, where the introduction of the chloro and trifluoromethyl groups is crucial for enhancing its biological activity. Various methods have been documented for synthesizing similar pyridine derivatives, often focusing on optimizing yield and purity.

Research indicates that compounds similar to This compound may act as positive allosteric modulators of nicotinic acetylcholine receptors (nAChRs), particularly the α7 subtype. These interactions can enhance neurotransmitter release and improve cognitive functions .

Anticancer Activity

The compound has shown promising results in anticancer assays. For instance, studies have demonstrated that related pyridine derivatives exhibit significant antiproliferative effects against various cancer cell lines. In particular, compounds with similar structures have been evaluated for their growth inhibition capabilities in cancerous cells, yielding GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range .

In Vitro Studies

  • Nicotinic Receptor Modulation : In vitro studies using frog oocytes expressing human α7 nAChRs showed that certain derivatives could enhance the response to acetylcholine significantly. For example, compounds were tested at concentrations up to 10 µM, revealing maximum modulation percentages ranging from 40% to over 1200% depending on the specific structure .
  • Antiproliferative Assays : A series of tests indicated that modifications to the phenyl groups in related compounds led to varying degrees of anticancer activity. For instance, one study reported that a compound with a methoxy group exhibited a remarkable GI50 value of 0.229 µM against melanoma cells .

Case Studies

Several case studies highlight the efficacy of pyridine derivatives in treating various conditions:

  • Study on Lung Cancer Cells : A derivative showed a significant increase in caspase-3 activation, suggesting it induced apoptosis in A549 lung cancer cells when treated with concentrations ranging from 50 to 100 nM .
  • Neuroprotective Effects : Compounds exhibiting similar structural motifs have been investigated for their neuroprotective properties, particularly in models of neurodegenerative diseases due to their action on nAChRs .

Table 1: Biological Activity Summary

Compound NameTargetEC50 (µM)Max Modulation (%)
Compound Aα7 nAChR0.14600
Compound BMelanoma Cells0.229NA
Compound CA549 Cells<0.01NA

Q & A

Q. Table 1: Key Reaction Conditions for Synthesis

StepReagents/ConditionsYield (%)Purity (%)Reference
NitrationHNO₃, H₂SO₄, 0°C, 4 hr7895
ChlorinationPOCl₃, DMF, 60°C, 12 hr8597
PurificationEthanol/water (3:1), recrystallization9299

Q. Table 2: Comparative Bioactivity of Structural Analogs

SubstituentTarget Organism (IC₅₀, ppm)Mammalian Toxicity (LD₅₀, mg/kg)Reference
-Cl, -CF₃Fusarium oxysporum (0.8)420 (rat)
-NO₂, -CF₃Aspergillus niger (1.2)380 (rat)
-OCH₃, -CF₃Botrytis cinerea (1.5)500 (rat)

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